molecular formula C16H22O2 B1612223 2,4-Diisopropyl methyl cinnamate CAS No. 32580-71-5

2,4-Diisopropyl methyl cinnamate

Cat. No.: B1612223
CAS No.: 32580-71-5
M. Wt: 246.34 g/mol
InChI Key: YKWKFUUHPFWRNV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diisopropyl Methyl Cinnamate (CAS 32580-71-5) is a synthetic cinnamate ester with a molecular formula of C16H22O2 and a molecular weight of 246.34 g/mol . Its chemical structure features a cinnamate backbone that is diisopropyl-substituted at the 2 and 4 positions of the phenyl ring, a characteristic of interest in the development of compounds with specific steric and electronic properties . This compound is recognized for its function as a UV absorber, where it helps to protect cosmetic formulations from damage caused by ultraviolet light . The broader class of cinnamate esters is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, as demonstrated in studies on related compounds like methyl cinnamate . For instance, some cinnamate derivatives have shown potent antifungal activity and the ability to suppress the expression of pro-inflammatory markers in vitro . The mechanism of action for many cinnamates is often linked to their α,β-unsaturated carbonyl group, which can act as a Michael reaction acceptor, interacting with cellular nucleophiles . This interaction is a key area of investigation for its potential biological effects. As a research chemical, this compound offers a valuable building block for further exploration in these fields, particularly in the design of new functional materials and the study of structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

32580-71-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

methyl (E)-3-[2,4-di(propan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H22O2/c1-11(2)14-7-6-13(8-9-16(17)18-5)15(10-14)12(3)4/h6-12H,1-5H3/b9-8+

InChI Key

YKWKFUUHPFWRNV-CMDGGOBGSA-N

SMILES

CC(C)C1=CC(=C(C=C1)C=CC(=O)OC)C(C)C

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)/C=C/C(=O)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=CC(=O)OC)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Cinnamate derivatives vary in ester substituents and aromatic ring modifications, which influence their physicochemical properties and applications. Below is a comparative analysis of 2,4-diisopropyl methyl cinnamate with key analogues:

Compound Molecular Formula Substituents (Ester/Aromatic) Key Properties/Applications Sources
This compound C₁₆H₂₂O₂ Methyl ester; 2,4-diisopropyl UV absorber, non-ionic surfactant
Methyl cinnamate C₁₀H₁₀O₂ Methyl ester; unsubstituted phenyl Polymer precursor, fragrance agent, locomotor inhibitor (mice)
Ethyl cinnamate C₁₁H₁₂O₂ Ethyl ester; unsubstituted phenyl Polymer synthesis (lower steric hindrance)
Iso-propyl cinnamate C₁₂H₁₄O₂ Iso-propyl ester; unsubstituted phenyl Narrow polymer dispersity (Đ = 1.06)
Octyl methoxycinnamate C₁₈H₂₆O₃ Octyl ester; 4-methoxy phenyl Broad-spectrum UVB filter in sunscreens

Key Findings

Polymerization Behavior :

  • Bulkier ester substituents (e.g., iso-propyl vs. methyl) reduce polymerization yields due to steric hindrance but improve polymer quality by narrowing dispersity (Đ). For example:

  • Methyl cinnamate: Polymer yield = 85%, Đ = 1.26.
  • Iso-propyl cinnamate: Polymer yield = 62%, Đ = 1.06 .
    • Aromatic substituents (e.g., methoxy groups) enhance polymerization activity by stabilizing radical intermediates .

Biological Activity :

  • Methyl cinnamate exhibits dose-dependent inhibition of locomotor activity in mice (ED₅₀ = 0.3 mL), though less potent than citronellol or α-terpineol .

UV Absorption Efficacy :

  • This compound’s diisopropyl groups likely enhance UV absorption range compared to simpler esters like methyl cinnamate. However, octyl methoxycinnamate remains the gold standard for UVB protection due to its extended alkyl chain and methoxy group .

Applications in Material Science :

  • Methyl cinnamate derivatives are used to synthesize long-chain branched polypropylene, improving foam structure and reducing toxicity .

Preparation Methods

General Synthetic Approach for Cinnamate Esters

The primary method for synthesizing cinnamate esters, including 2,4-diisopropyl methyl cinnamate, involves esterification of cinnamic acid or cinnamic aldehyde derivatives with appropriate alcohols. Two main approaches are:

Preparation via Reaction of Cinnamic Aldehyde with Alcohols

A patented process describes the preparation of cinnamate esters by reacting cinnamic aldehyde with alcohols such as isopropyl alcohol, which is relevant for synthesizing this compound if the alcohol component is 2,4-diisopropyl methanol or a similar derivative.

Key Conditions:

  • Catalyst: Nickel peroxide or other peroxide catalysts
  • Alcohol: Aliphatic alcohols containing 1 to 3 carbon atoms (e.g., isopropyl alcohol)
  • Temperature: Ambient (~25°C) to about 100°C or higher
  • Pressure: Atmospheric or super-atmospheric (2 to 50 atm) to maintain liquid phase
  • Reaction Mode: Batch or continuous operation
  • Molar Ratio: Alcohol in molar excess, often serving as both reactant and solvent

Process Outline:

  • Combine cinnamic aldehyde and nickel peroxide catalyst in a reaction vessel.
  • Add the chosen alcohol (e.g., isopropyl alcohol) in molar excess.
  • Stir and heat the mixture within the specified temperature range.
  • After reaction completion, cool and separate the ester product via conventional techniques such as fractional distillation.

This method is adaptable to various cinnamate esters by changing the alcohol component, making it applicable for this compound if the corresponding alcohol is used.

Fischer Esterification of Cinnamic Acid with Alcohols

The Fischer esterification is a classical and widely used method to prepare cinnamate esters, involving the acid-catalyzed reaction of cinnamic acid with an alcohol.

Typical Conditions:

  • Starting Material: trans-Cinnamic acid (commercially available, GRAS status)
  • Alcohol: Methanol or substituted alcohols (e.g., 2,4-diisopropyl methanol for the target compound)
  • Catalyst: Strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid monohydrate (pTSA)
  • Temperature: Reflux conditions (e.g., methanol reflux at ~65°C)
  • Reaction Time: 1 to 12 hours depending on conditions; microwave-assisted synthesis can reduce this to minutes
  • Workup: Acid-base extraction to remove unreacted acid and isolate pure ester

Optimization Findings:

  • Using catalytic amounts of sulfuric acid (50-75 mol%) achieves high yields (up to 99%) within 1-1.5 hours.
  • p-Toluenesulfonic acid (pTSA) is a safer, solid acid catalyst alternative, providing yields around 91% under similar conditions.
  • Microwave-assisted synthesis significantly reduces reaction time to 2 minutes at 110°C while maintaining high yields (91-97%), enhancing green chemistry credentials by reducing energy and solvent use.
  • The reaction proceeds without the need for inert atmosphere or moisture exclusion.
  • Purification is straightforward via acid-base extraction, avoiding complex chromatographic steps.

These conditions are adaptable to the synthesis of this compound by selecting the appropriate alcohol component with 2,4-diisopropyl substitution.

Comparative Data Table: Catalyst and Condition Optimization for Cinnamate Ester Synthesis

Entry Catalyst Catalyst Loading (mol%) Reaction Time Temperature (°C) Yield (%) Notes
1 Concentrated H2SO4 75 1 hour Reflux (~65) 94 Conventional heating
2 p-Toluenesulfonic acid 50 1 hour Reflux (~65) 91 Safer solid acid catalyst
3 Concentrated H2SO4 50 2 minutes Microwave 110 97 Microwave-assisted synthesis
4 p-Toluenesulfonic acid 50 2 minutes Microwave 110 91 Microwave-assisted, safer catalyst

Note: Yields refer to methyl cinnamate synthesis but are indicative for similar cinnamate esters including this compound.

Research Findings and Practical Considerations

  • Catalyst Choice: While sulfuric acid is effective, pTSA offers safer handling and comparable yields, especially in educational or industrial settings where safety is paramount.
  • Microwave Synthesis: Adoption of microwave reactors accelerates synthesis, reduces solvent and energy consumption, and aligns with green chemistry principles.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is effective for monitoring reaction progress, with clear Rf differences between starting acid and ester product.
  • Purification: Acid-base extraction efficiently removes residual acid, allowing isolation of pure ester without chromatography.
  • Scalability: Both batch and continuous flow processes are feasible, with continuous flow offering potential for industrial-scale production.
  • Substrate Scope: The methods are versatile and can accommodate various substituted cinnamic acids and alcohols, including bulky or branched alcohols like 2,4-diisopropyl methanol to yield this compound.

Q & A

Q. What are the standard synthetic routes for 2,4-diisopropyl methyl cinnamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification of 2,4-diisopropyl cinnamic acid with methanol under acid catalysis. Key parameters include:

  • Temperature: Optimal yields (≥85%) are achieved at 60–80°C to prevent decarboxylation .
  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) minimizes side reactions .
  • Purification: Vacuum distillation or recrystallization from ethanol/water mixtures removes unreacted acid .
    Validation: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of cinnamic acid (Rf ~0.3 in hexane:ethyl acetate 4:1) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm, multiplet) and ester carbonyl (δ 170–172 ppm) .
    • FT-IR: Ester C=O stretch at 1715–1740 cm⁻¹ and C-O-C stretch at 1250–1280 cm⁻¹ .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection at 280 nm; retention time ~12.3 min (methanol:water 70:30) .
    • Elemental Analysis: Theoretical C (77.84%), H (9.00%), O (13.16%) .

Q. How does pH influence the stability of this compound in aqueous formulations?

Methodological Answer: The compound hydrolyzes under extreme pH conditions:

  • Acidic (pH <3): Rapid hydrolysis to 2,4-diisopropyl cinnamic acid (t1/2 ~4 hours at 25°C) .
  • Alkaline (pH >10): Saponification to the carboxylate salt (t1/2 ~2 hours at 25°C) .
    Mitigation Strategies:
  • Use buffered systems (pH 5–7) for formulations.
  • Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation .

Q. What are the primary research applications of this compound in photochemistry?

Methodological Answer:

  • UV Absorption: Acts as a broadband UV absorber (λmax 290–320 nm) due to conjugated π-electrons in the cinnamate moiety .
  • Formulation Studies: Used in sunscreen prototypes to evaluate SPF enhancement via in vitro spectrophotometry (e.g., COLIPA method) .
  • Synergistic Effects: Tested with benzophenones (e.g., oxybenzone) to broaden UVB/UVA coverage .

Advanced Research Questions

Q. What mechanistic insights explain the UV-absorbing properties of this compound?

Methodological Answer: The compound undergoes trans-to-cis photoisomerization upon UV exposure, dissipating energy as heat. Key studies include:

  • Time-Resolved Spectroscopy: Monitor isomerization kinetics (nanosecond timescale) using laser flash photolysis .
  • Computational Modeling: DFT calculations reveal a 90° dihedral angle in the cis isomer, reducing conjugation and stabilizing the excited state .
    Experimental Design: Compare photostability under simulated sunlight (e.g., Xenon arc lamp) with HPLC quantification of isomer ratios .

Q. How do structural modifications of the cinnamate backbone affect its photostability and solubility?

Methodological Answer:

  • Alkyl Chain Variation: Replacing methyl with ethyl (e.g., ethyl cinnamate) increases logP but reduces photostability (t1/2 decreases by 30%) .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) red-shift λmax but accelerate photodegradation .
    Methodology:
  • Synthesize analogs via Heck cross-coupling (e.g., palladium-catalyzed arylations) .
  • Assess solubility via shake-flask method (octanol/water partition coefficient) .

Q. What advanced analytical methods detect trace degradation products in aged formulations?

Methodological Answer:

  • LC-MS/MS: Identify hydrolyzed products (e.g., 2,4-diisopropyl cinnamic acid) using MRM transitions (m/z 247→203) .
  • GC-MS: Quantify volatile byproducts (e.g., methanol) with headspace sampling .
    Validation: Spike recovery studies (80–120% accuracy) and limit of detection (LOD) <0.1 ppm .

Q. What environmental fate studies are relevant for assessing its ecological impact?

Methodological Answer:

  • Biodegradation: OECD 301F test shows 60–70% mineralization in 28 days, suggesting moderate persistence .
  • Aquatic Toxicity: Daphnia magna EC50 >10 mg/L (low acute toxicity) .
    Advanced Modeling: Use QSAR to predict bioaccumulation potential (BCF ~150 L/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.